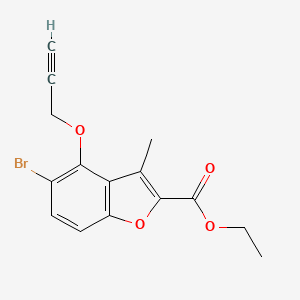

Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

CAS No.:

Cat. No.: VC20139933

Molecular Formula: C15H13BrO4

Molecular Weight: 337.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13BrO4 |

|---|---|

| Molecular Weight | 337.16 g/mol |

| IUPAC Name | ethyl 5-bromo-3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C15H13BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h1,6-7H,5,8H2,2-3H3 |

| Standard InChI Key | KTDTVHHCJSUVQL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC#C)Br)C |

Introduction

Structural and Molecular Characteristics

The compound’s benzofuran core is substituted at the 2-position with an ethyl ester, the 3-position with a methyl group, the 4-position with a propargyloxy group (), and the 5-position with a bromine atom. This arrangement confers unique electronic and steric properties, influencing its chemical reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.16 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Bromine, Propargyloxy, Ester |

The propargyloxy group introduces alkyne functionality, enabling participation in click chemistry reactions, while the bromine atom facilitates nucleophilic substitutions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the benzofuran scaffold. A representative route includes:

-

Esterification: Introduction of the ethyl ester at the 2-position via acid-catalyzed esterification of benzofuran-2-carboxylic acid .

-

Bromination: Electrophilic aromatic substitution at the 5-position using brominating agents like bromosuccinimide (NBS).

-

Propargylation: Alkylation of the 4-hydroxy intermediate with propargyl bromide under basic conditions, as demonstrated in analogous benzofuran syntheses .

Critical Reaction Conditions:

-

Temperature: Propargylation requires refluxing in acetone with as a base .

-

Purification: Chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity.

Challenges and Solutions

-

Regioselectivity: Bromination at the 5-position is favored due to directing effects of the ester and methyl groups.

-

Stability: The propargyloxy group is sensitive to acidic conditions, necessitating anhydrous reaction environments .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom undergoes displacement reactions with nucleophiles (e.g., amines, thiols) to yield analogs with modified bioactivity. For example:

This reactivity is exploited in medicinal chemistry to optimize pharmacokinetic properties .

Ester Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions to the carboxylic acid, enabling further conjugation:

This step is pivotal for generating probes or prodrugs .

Alkyne-Based Reactions

The propargyloxy group participates in Huisgen cycloaddition with azides, forming triazole linkages for bioconjugation or material science applications.

| Compound | Target | Activity (IC) | Source |

|---|---|---|---|

| Benzofuran-isoxazole hybrid | Glucosamine-6-P synthase | 4.2 µM | |

| 5-Bromo-benzofuran ester | COX-2 | 12.5 µM |

Spectroscopic and Analytical Data

UV/Vis Spectroscopy

Benzofuran-2-carboxylate analogs exhibit absorption maxima near 270–300 nm due to π→π* transitions . Substitutents like bromine redshift absorption, aiding in quantification and purity assessment .

NMR Characterization

-

NMR: Propargyl protons resonate at δ 2.5–3.0 ppm as a triplet, while the methyl group appears as a singlet near δ 2.3 ppm.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its bromine atom allows late-stage diversification via cross-coupling reactions.

Biochemical Probes

The propargyloxy group enables attachment of fluorescent tags or biotin for target identification in proteomic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume